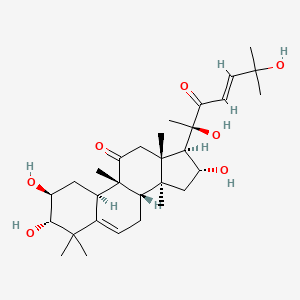

Cucurbitacin Q1

Description

Properties

IUPAC Name |

[(E,6R)-6-hydroxy-2-methyl-5-oxo-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-3-en-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25-26,34-35,38-39H,11,14-16H2,1-9H3/b13-12+/t19-,20+,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJMTWXDWFWZHV-OBTWUPKTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O)C)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Cucurbitacin Q1: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

For Immediate Release

This technical guide provides an in-depth overview of Cucurbitacin Q1, a potent tetracyclic triterpenoid, for researchers, scientists, and drug development professionals. This document details its natural source, comprehensive isolation and purification protocols, and insights into its mechanism of action, with a focus on its interaction with key cellular signaling pathways.

Natural Source of this compound

This compound is a naturally occurring compound found in the plant species Brandegea bigelovii, a member of the Cucurbitaceae family. Seminal work by Kupchan et al. (1970) first identified this plant as the source of Cucurbitacin Q, along with its analogs Cucurbitacin O and P.[1][2] While other cucurbitacins are found in a variety of plants within the Cucurbitaceae family and beyond, Brandegea bigelovii remains the primary documented natural source for this compound.[1][2]

Isolation and Purification of this compound

General Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted below. This process is designed to efficiently extract and separate the target compound from the complex mixture of phytochemicals present in the plant material.

Caption: A generalized workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

The following tables provide detailed methodologies for the key steps in the isolation and purification of this compound.

Table 1: Extraction and Partitioning

| Step | Parameter | Description |

| 1. Plant Material Preparation | Plant Part | Aerial parts (leaves, stems) of Brandegea bigelovii |

| Pre-treatment | Dried and finely powdered | |

| 2. Extraction | Solvent | Methanol or Ethanol |

| Method | Maceration or Soxhlet extraction | |

| Ratio | 1:10 (plant material:solvent, w/v) | |

| Duration | 48-72 hours (Maceration) or 24 hours (Soxhlet) | |

| 3. Concentration | Technique | Rotary evaporation under reduced pressure |

| 4. Partitioning | Solvents | Chloroform and Water |

| Procedure | The concentrated extract is suspended in water and partitioned against chloroform. The chloroform layer, containing the less polar cucurbitacins, is collected. |

Table 2: Chromatographic Purification

| Step | Parameter | Description |

| 1. Column Chromatography | Stationary Phase | Silica gel (60-120 mesh) |

| Mobile Phase | Gradient elution with a non-polar to polar solvent system (e.g., Hexane:Ethyl Acetate or Chloroform:Methanol) | |

| Fraction Analysis | Thin Layer Chromatography (TLC) with a suitable solvent system and visualization under UV light or with a staining reagent (e.g., anisaldehyde-sulfuric acid). | |

| 2. Preparative HPLC | Column | C18 reverse-phase column |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water | |

| Detection | UV detector (typically at 230 nm for cucurbitacins) | |

| 3. Purity Assessment | Technique | Analytical HPLC, LC-MS |

Biological Activity and Signaling Pathways

Cucurbitacins are well-documented for their potent cytotoxic and anti-proliferative activities against various cancer cell lines.[3][4] this compound, in particular, has been identified as an inhibitor of key signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of the JAK/STAT Signaling Pathway

A primary mechanism of action for this compound is the inhibition of the Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) signaling pathway.[5] Specifically, Cucurbitacin Q is known to inhibit the activation of STAT3, a key transcription factor that is often constitutively activated in many cancers, promoting tumor cell proliferation and survival.[5]

Caption: this compound inhibits the JAK/STAT signaling pathway by targeting JAK, thereby preventing the phosphorylation and activation of STAT3.

Potential Interaction with the MAPK Signaling Pathway

While the inhibitory effect of this compound on the JAK/STAT pathway is more specifically documented, other cucurbitacins have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway.[6] This pathway is also crucial for cell proliferation, differentiation, and survival. It is plausible that this compound may also exert some of its biological effects through interaction with components of the MAPK cascade, although further research is needed to elucidate the specific targets.

Caption: Some cucurbitacins have been shown to inhibit the MAPK pathway, a potential area for further investigation for this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained during the isolation and characterization of this compound. Actual yields will vary depending on the specific conditions and the quality of the plant material.

Table 3: Hypothetical Yields and Purity of this compound

| Isolation Step | Starting Material (g) | Product | Yield (mg) | Purity (%) |

| Solvent Extraction | 1000 (dried plant material) | Crude Extract | 100,000 | <1 |

| Solvent Partitioning | 100,000 (crude extract) | Chloroform Fraction | 20,000 | 1-5 |

| Column Chromatography | 20,000 (chloroform fraction) | Enriched Fraction | 500 | 40-60 |

| Preparative HPLC | 500 (enriched fraction) | Pure this compound | 50 | >98 |

Conclusion

This compound, isolated from Brandegea bigelovii, is a promising natural product with significant cytotoxic activity, primarily through the inhibition of the JAK/STAT signaling pathway. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this potent compound. Future studies should focus on optimizing isolation yields, conducting comprehensive structure-activity relationship studies, and further elucidating its molecular mechanisms of action.

References

- 1. Cucurbitacin IIb induces apoptosis and cell cycle arrest through regulating EGFR/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tumor inhibitors. LVI. Cucurbitacins O,P, and Q, the cytotoxic principles of Brandegea bigelovii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cucurbitacins: A Systematic Review of the Phytochemistry and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]

The intricate Biosynthesis of Cucurbitacins: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthesis of cucurbitacin compounds, a class of tetracyclic triterpenoids with significant pharmacological and ecological importance. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core biosynthetic pathway, key enzymatic players, regulatory networks, and detailed experimental methodologies.

Introduction to Cucurbitacins

Cucurbitacins are a group of highly oxidized and bitter-tasting tetracyclic triterpenoids predominantly found in the plant family Cucurbitaceae, which includes cucumbers, melons, and pumpkins.[1][2][3] These compounds serve as a natural defense mechanism for plants against herbivores.[4][5] Beyond their ecological role, cucurbitacins have garnered significant attention from the scientific community for their wide range of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-diabetic properties.[6][7] Understanding their biosynthesis is crucial for harnessing their therapeutic potential through metabolic engineering and synthetic biology approaches.

The Core Biosynthetic Pathway

The biosynthesis of cucurbitacins originates from the mevalonate (MVA) pathway, a fundamental route for isoprenoid biosynthesis in plants.[1][2] The pathway can be broadly divided into three key stages: the formation of the tetracyclic backbone, a series of oxidative modifications, and subsequent acylations.

Stage 1: Formation of the Cucurbitadienol Backbone

The journey begins with the cyclization of 2,3-oxidosqualene, a linear isoprenoid precursor. This crucial step is catalyzed by a dedicated oxidosqualene cyclase (OSC) known as cucurbitadienol synthase (Bi).[8][9][10] This enzymatic reaction yields the foundational tetracyclic scaffold, cucurbitadienol, which is the common precursor for all cucurbitacin variants.[8][9]

Stage 2: Oxidative Modifications by Cytochrome P450s

Following the formation of cucurbitadienol, the core structure undergoes a series of extensive oxidative modifications. These reactions are primarily catalyzed by a diverse family of enzymes known as cytochrome P450 monooxygenases (CYP450s).[1][10] These enzymes introduce hydroxyl, carbonyl, and epoxy groups at various positions on the cucurbitadienol backbone, leading to the vast structural diversity observed among different cucurbitacins.[1][6] For instance, the biosynthesis of cucurbitacin B in melon involves at least six distinct CYP450 enzymes.[2]

Stage 3: Acylation by Acyltransferases

The final step in the biosynthesis of many common cucurbitacins is the acylation of the hydroxyl groups introduced by the CYP450s. This reaction is catalyzed by acyltransferases (ACTs), which typically transfer an acetyl group from acetyl-CoA to the cucurbitacin scaffold.[1][8] This acylation step is often critical for the biological activity and bitterness of the final compound.[9]

Below is a diagram illustrating the core biosynthetic pathway of cucurbitacins.

Key Enzymes and Their Regulation

The biosynthesis of cucurbitacins is tightly regulated by a suite of specific enzymes and transcription factors. The genes encoding these biosynthetic enzymes are often found clustered together in the plant genome, facilitating their coordinated expression.[1][6]

Key Biosynthetic Enzymes:

| Enzyme Class | Abbreviation | Gene Name (example) | Function | Reference |

| Oxidosqualene Cyclase | OSC | Bi | Cyclization of 2,3-oxidosqualene to cucurbitadienol | [8][10] |

| Cytochrome P450 | CYP450 | CYP81Q58 | Hydroxylation at C-25 | [11] |

| Cytochrome P450 | CYP450 | CYP87D20 | C-11 carboxylation and C-20 hydroxylation | [11] |

| Cytochrome P450 | CYP450 | CYP88L2 | Hydroxylation at C-19 | [11] |

| Acyltransferase | ACT | ACT1 | Acetylation at C-25 | [11] |

Regulation of Biosynthesis:

The expression of cucurbitacin biosynthetic genes is controlled by basic helix-loop-helix (bHLH) type transcription factors.[6][12] In cucumber, for instance, two key transcription factors, Bl (Bitter leaf) and Bt (Bitter fruit), regulate the pathway in a tissue-specific manner.[4][5][13] Another transcription factor, Br (Bitter root), has been identified to regulate biosynthesis in the roots.[12] The activity of these transcription factors can be influenced by developmental cues and environmental stresses.[14]

The following diagram illustrates the regulatory network controlling cucurbitacin biosynthesis.

Quantitative Data on Cucurbitacin Biosynthesis

This section presents available quantitative data related to the enzymes and products of the cucurbitacin biosynthetic pathway.

Table 1: Kinetic Parameters of a Cucurbitacin Acetyltransferase (ACT3) from Watermelon

| Substrate | Km (µM) | kcat (s-1) | Vmax (nmol mg-1 min-1) | kcat/Km (M-1 s-1) |

| Cucurbitacin B | 18.5 ± 2.1 | 0.12 ± 0.01 | 3.6 ± 0.3 | 6486 |

| Cucurbitacin D | 20.3 ± 1.8 | 0.15 ± 0.02 | 4.5 ± 0.6 | 7389 |

| Cucurbitacin E-Glu | 19.2 ± 2.5 | 0.21 ± 0.03 | 6.3 ± 0.9 | 10937 |

| Data from Kim et al. (2020)[1] |

Table 2: Concentration of Cucurbitacin E in Different Melon (Cucumis melo L.) Varieties

| Melon Variety | Cucurbitacin E Content (% w/w) |

| Variety A | 0.0129 |

| Variety B | 0.0258 |

| Variety C | 0.0516 |

| Variety D | 0.115 |

| Variety E | 0.231 |

| Data from a study on melon fruit quantification.[15] |

Table 3: Cucurbitacin C Content in Bitter and Non-bitter Cucumber Cotyledons

| Cucumber Type | Cucurbitacin C Content (µg g-1 fresh weight) |

| Bitter Parent | 30-60 |

| Non-bitter Parent | Not detectable |

| Data from Ferguson et al. (1983)[16] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of cucurbitacin biosynthesis.

5.1. Protocol for Heterologous Expression of Biosynthetic Enzymes in Saccharomyces cerevisiae

This protocol describes the general workflow for expressing cucurbitacin biosynthetic enzymes in yeast to characterize their function.

-

Gene Amplification and Vector Construction:

-

Amplify the full-length coding sequences of the target genes (e.g., Bi, CYP450s, ACTs) from cDNA of the source plant using PCR with high-fidelity DNA polymerase.

-

Clone the amplified gene fragments into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

-

-

Yeast Transformation:

-

Transform the constructed expression plasmids into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

-

Select for transformed yeast colonies on appropriate selective media (e.g., SC-Ura).

-

-

Protein Expression:

-

Inoculate a single colony of transformed yeast into selective medium and grow overnight at 30°C with shaking.

-

Inoculate a larger culture with the overnight culture and grow to an OD600 of 0.6-0.8.

-

Induce protein expression by adding galactose to a final concentration of 2% (w/v) and continue to culture for 48-72 hours at a lower temperature (e.g., 20-25°C).

-

-

Microsome Isolation (for CYP450s):

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in an extraction buffer and lyse the cells using glass beads or a French press.

-

Centrifuge the lysate at a low speed to remove cell debris, then centrifuge the supernatant at a high speed to pellet the microsomes.

-

Resuspend the microsomal pellet in a storage buffer.

-

-

Enzyme Assays:

-

Perform in vitro assays using the expressed enzymes (or microsomal fractions) with the appropriate substrates (e.g., 2,3-oxidosqualene for Bi, cucurbitadienol for CYP450s).

-

Analyze the reaction products using HPLC or LC-MS.

-

The following diagram outlines the experimental workflow for heterologous expression.

5.2. Protocol for HPLC Analysis of Cucurbitacins

This protocol provides a general method for the separation and quantification of cucurbitacins using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation:

-

Homogenize fresh plant tissue (e.g., leaves, fruit) in a suitable solvent such as methanol or ethyl acetate.

-

Centrifuge the homogenate to pellet the solid debris.

-

Collect the supernatant and evaporate the solvent under reduced pressure.

-

Re-dissolve the dried extract in the mobile phase for HPLC analysis.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting condition is 20:80 (v/v) acetonitrile:water, ramping to a higher acetonitrile concentration. The water phase may be acidified with 0.1% formic acid or acetic acid to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength between 210-230 nm, where cucurbitacins exhibit strong absorbance.

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Prepare a calibration curve using authentic standards of the cucurbitacins of interest.

-

Quantify the cucurbitacin content in the samples by comparing their peak areas to the calibration curve.

-

5.3. Protocol for LC-MS/MS Analysis of Cucurbitacins

For more sensitive and specific detection and identification, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is employed.

-

Sample Preparation: Same as for HPLC analysis.

-

LC Conditions: Similar to HPLC conditions, but often with a lower flow rate compatible with the mass spectrometer (e.g., 0.2-0.5 mL/min).

-

MS/MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, where specific precursor-to-product ion transitions for each cucurbitacin are monitored.

-

Collision Energy: Optimized for each cucurbitacin to achieve characteristic fragmentation patterns.

-

-

Data Analysis:

-

Identify cucurbitacins based on their retention times and specific MRM transitions.

-

Quantify the compounds using a calibration curve prepared with authentic standards.

-

5.4. Protocol for RT-qPCR Analysis of Gene Expression

This protocol details the steps for quantifying the expression levels of cucurbitacin biosynthetic genes.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the plant tissue of interest using a commercial RNA extraction kit or a TRIzol-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Primer Design and Validation:

-

Design gene-specific primers for the target biosynthetic genes and a reference gene (e.g., actin or ubiquitin) using primer design software.

-

Validate the primer efficiency by running a standard curve with a serial dilution of cDNA.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mixture containing cDNA template, gene-specific primers, and a SYBR Green-based qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR instrument with a typical cycling program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Conclusion

The biosynthesis of cucurbitacins is a complex and fascinating metabolic pathway that gives rise to a diverse array of bioactive compounds. This technical guide has provided a detailed overview of the core biosynthetic pathway, the key enzymes and regulatory factors involved, quantitative data on pathway components, and robust experimental protocols. A thorough understanding of this pathway is paramount for future efforts in metabolic engineering to enhance the production of these valuable natural products for pharmaceutical and agricultural applications. Further research will undoubtedly uncover more intricate details of this pathway, opening new avenues for the development of novel therapeutics and improved crop varieties.

References

- 1. Critical enzymes for biosynthesis of cucurbitacin derivatives in watermelon and their biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass Spectrometric Analysis of Cucurbitacins and Dihydrocucurbitacins from the Tuber of Citrullus naudinianus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rapid TLC and HPLC Test for Cucurbitacins – The Cucurbit Genetics Cooperative (CGC) [cucurbit.info]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Determination of cucurbitacin E in some selected herbs of ayurvedic importance through RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. Critical enzymes for biosynthesis of cucurbitacin derivatives in watermelon and their biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthetic pathway of prescription cucurbitacin IIa and high-level production of key triterpenoid intermediates in engineered yeast and tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Metabolic engineering of cucurbitacins in Cucurbita pepo hairy roots [frontiersin.org]

- 12. Screening and identifying cucurbitacins and cucurbitacin glycosides in Cucumis sativus using high-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry combined with in-source fragmentation and alkali adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Convergence and divergence of cucurbitacin biosynthesis and regulation in Cucurbitaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous determination of cucurbitacin B, E, I and E-glucoside in plant material and body fluids by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of cucurbitacin E in different varieties of melon (Cucumis melo L.) fruit through validated RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. hort [journals.ashs.org]

Cucurbitacin Q1: A Deep Dive into its Anticancer Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cucurbitacin Q1, a member of the highly oxidized tetracyclic triterpenoid family of compounds known as cucurbitacins, has emerged as a molecule of significant interest in oncology research.[1][2] Derived from various plant species, cucurbitacins have a long history in traditional medicine, and modern scientific investigation has begun to elucidate the molecular mechanisms behind their potent anticancer activities. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in cancer, with a focus on its signaling pathways, effects on apoptosis and the cell cycle, and its potential in therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising natural compound.

Core Mechanism of Action: Selective STAT3 Inhibition

The primary anticancer mechanism of this compound is its selective inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] STAT3 is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis.[3] In many human cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote oncogenesis.

This compound has been identified as a potent inhibitor of STAT3 activation.[1][4] Notably, its action is highly selective. Structure-activity relationship (SAR) studies have demonstrated that while other cucurbitacins like B, E, and I inhibit both Janus kinase (JAK) and STAT3, and Cucurbitacin A inhibits JAK2 but not STAT3, this compound selectively inhibits the activation of STAT3 without affecting the upstream kinase JAK2.[1][2] This selectivity is significant as it points to a more targeted mechanism of action, potentially reducing off-target effects. The inhibition of STAT3 activation by this compound prevents its dimerization, nuclear translocation, and subsequent binding to DNA, thereby downregulating the expression of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2 and cyclin D1.[5]

Signaling Pathway Diagram

Caption: this compound signaling pathway in cancer cells.

Induction of Apoptosis

A key consequence of STAT3 inhibition by this compound is the induction of apoptosis, or programmed cell death.[1][2] Constitutively active STAT3 promotes the expression of anti-apoptotic proteins, such as Bcl-2, which prevent the initiation of the apoptotic cascade. By blocking STAT3 activation, this compound downregulates the expression of these survival proteins, thereby shifting the cellular balance towards apoptosis.

Studies have shown that this compound induces apoptosis more potently in human and murine tumor cells that harbor constitutively activated STAT3.[1][2] This selectivity suggests that cancer cells addicted to the STAT3 signaling pathway for their survival are particularly vulnerable to the effects of this compound. The induction of apoptosis is a critical mechanism for the elimination of cancer cells and is a primary endpoint for many successful anticancer therapies.

Cell Cycle Arrest

In addition to inducing apoptosis, cucurbitacins, as a class of compounds, have been shown to cause cell cycle arrest, primarily at the G2/M phase.[5][6] This prevents cancer cells from proceeding through mitosis and proliferating. The arrest of the cell cycle is often linked to the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). While the specific effects of this compound on the cell cycle are less extensively documented than its pro-apoptotic activity, the inhibition of STAT3, which can regulate the expression of cell cycle-related genes like cyclin D1, provides a mechanistic link to its potential to halt cell cycle progression.

Data Presentation: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Constitutively Active STAT3 | Relative Potency of this compound (Apoptosis Induction) |

| A549 | Lung Carcinoma | Yes | More Potent[1][2] |

| MDA-MB-435 | Melanoma/Breast Carcinoma | Yes | More Potent[1][2] |

| v-Src/NIH 3T3 | Transformed Mouse Fibroblast | Yes | More Potent[1][2] |

| H-Ras/NIH 3T3 | Transformed Mouse Fibroblast | No | Less Potent[1][2] |

| MDA-MB-453 | Breast Carcinoma | No | Less Potent[1][2] |

| NIH 3T3 | Mouse Fibroblast | No | Less Potent[1][2] |

Note: This table reflects the relative potency in inducing apoptosis as described in the literature. Specific IC50 values for this compound from standardized cytotoxicity assays are not consistently reported.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic or growth-inhibitory effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving a measure of viable, metabolically active cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound or vehicle control for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the effect of this compound on cell cycle progression.

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content in the cell. By analyzing the fluorescence of a population of cells using flow cytometry, the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks after fixation.

-

Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA and prevent its staining by PI.

-

PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. The DNA content will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Western Blotting for STAT3 Phosphorylation

This technique is used to detect the levels of total and phosphorylated STAT3, providing direct evidence of this compound's inhibitory effect.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with primary antibodies specific to the target protein (e.g., total STAT3 and phospho-STAT3). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Protocol:

-

Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total STAT3 and phospho-STAT3 (specifically targeting the phosphorylated tyrosine 705 residue) overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of total and phosphorylated STAT3.

Experimental Workflow Diagram

Caption: A representative experimental workflow for studying this compound.

Conclusion and Future Directions

This compound represents a promising natural product with a distinct and selective mechanism of action centered on the inhibition of STAT3 activation. This targeted approach leads to the induction of apoptosis and potentially cell cycle arrest in cancer cells, particularly those reliant on the STAT3 signaling pathway for their survival. The data presented in this guide underscore the therapeutic potential of this compound and provide a framework for its further investigation.

Future research should focus on obtaining more comprehensive quantitative data, including IC50 values across a broader panel of cancer cell lines, to better define its potency and therapeutic window. In vivo studies are essential to validate the preclinical efficacy and to assess the pharmacokinetic and pharmacodynamic properties of this compound. Furthermore, exploring potential synergistic combinations with existing chemotherapeutic agents or other targeted therapies could enhance its anticancer activity and overcome potential resistance mechanisms. The detailed experimental protocols provided herein offer a robust starting point for researchers dedicated to advancing our understanding and application of this intriguing natural compound in the fight against cancer.

References

- 1. Cucurbitacin Q: a selective STAT3 activation inhibitor with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cucurbitacin I inhibits Stat3 and induces apoptosis in Sézary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 5. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ANTITUMOR AND APOPTOTIC EFFECTS OF CUCURBITACIN A IN A-549 LUNG CARCINOMA CELLS IS MEDIATED VIA G2/M CELL CYCLE ARREST AND M-TOR/PI3K/AKT SIGNALLING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of the Biological Activity of Cucurbitacin Q1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitacin Q1, a member of the highly oxidized tetracyclic triterpenoid family of compounds known as cucurbitacins, has garnered interest within the scientific community for its potential therapeutic applications. Like other cucurbitacins, which are naturally occurring in various plant families, this compound exhibits a range of biological activities. This technical guide provides an in-depth review of the current literature on the biological activity of this compound, with a focus on its anticancer properties and underlying mechanisms of action. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and provides visual representations of the signaling pathways involved.

Biological Activity of this compound

The primary biological activity of this compound centers on its potent and selective inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) signaling, a pathway frequently dysregulated in various human cancers.[1]

Anticancer Activity

This compound demonstrates significant antitumor activity, primarily through the induction of apoptosis in cancer cells that harbor constitutively activated STAT3.[1] Its selectivity for STAT3 activation, without inhibiting JAK2, Src, Akt, Erk, or JNK activation, distinguishes it from other cucurbitacin analogs such as A, B, E, and I.[1] This selective action makes this compound a promising candidate for targeted cancer therapy.

Table 1: Summary of In Vitro Anticancer Activity of Cucurbitacin Q

| Cell Line | Cancer Type | Observed Effect | Reference |

| A549 | Human Lung Adenocarcinoma | Potent induction of apoptosis | [1] |

| MDA-MB-435 | Human Melanoma | Potent induction of apoptosis | [1] |

| v-Src/NIH 3T3 | Murine Fibroblasts (transformed) | Potent induction of apoptosis | [1] |

Note: While the primary literature refers to Cucurbitacin Q, it is understood that this compound is the pure trans component of Cucurbitacin Q.

In Vivo Antitumor Activity

In preclinical studies using a nude mouse tumor xenograft model, Cucurbitacin Q was shown to suppress tumor growth. This effect is attributed to its anti-STAT3 activity, as cucurbitacin analogs that inhibit JAK2 but not STAT3 did not demonstrate the same tumor-suppressive capabilities.[1]

Signaling Pathways

The principal mechanism of action for this compound is the selective inhibition of the STAT3 signaling pathway.

This compound and the JAK/STAT3 Pathway

The JAK/STAT signaling cascade is crucial for cell proliferation, differentiation, and survival. In many cancers, STAT3 is constitutively activated, leading to uncontrolled cell growth and resistance to apoptosis. This compound intervenes in this pathway by inhibiting the activation of STAT3.[1] The precise molecular interaction is believed to prevent the phosphorylation of STAT3, a critical step for its dimerization, nuclear translocation, and subsequent activation of target gene transcription.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Cucurbitacin Q.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Workflow:

Protocol:

-

Cell Seeding: Plate cells (e.g., A549, MDA-MB-435) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

Workflow:

Protocol:

-

Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis of STAT3 Phosphorylation

This technique is used to detect the phosphorylation status of STAT3 in response to this compound treatment.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) and total STAT3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising natural compound with potent and selective anti-cancer activity. Its mechanism of action, centered on the inhibition of the STAT3 signaling pathway, provides a strong rationale for its further investigation as a targeted therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in advancing the study of this compound. Future research should focus on elucidating the precise molecular interactions with STAT3, exploring its efficacy in a broader range of cancer models, and optimizing its pharmacokinetic and pharmacodynamic properties for potential clinical translation.

References

Pharmacological potential of tetracyclic triterpenes like Cucurbitacin Q1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucurbitacin Q1, a member of the highly oxidized tetracyclic triterpenoid family of cucurbitacins, has emerged as a compound of significant interest in pharmacological research. This technical guide provides an in-depth overview of the current understanding of this compound's biological activities, with a primary focus on its anticancer and anti-inflammatory potential. We delve into its distinct mechanism of action, centering on the selective inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in tumor cell proliferation, survival, and inflammation. This document summarizes available quantitative data, details relevant experimental methodologies, and presents key signaling pathways and workflows through standardized diagrams to facilitate further research and development in this promising area.

Introduction

Cucurbitacins are a class of structurally diverse triterpenoids predominantly found in plants of the Cucurbitaceae family.[1][2] Renowned for their bitter taste, these compounds have long been recognized in traditional medicine for their therapeutic properties. Modern scientific investigation has identified numerous cucurbitacin derivatives, classified from A to T, with a broad spectrum of biological activities, including potent anticancer and anti-inflammatory effects.[2] Among these, this compound stands out due to its selective mechanism of action.

This guide will specifically focus on this compound, offering a comprehensive resource for researchers. We will explore its pharmacological activities, with an emphasis on the molecular pathways it modulates.

Pharmacological Activities

The primary pharmacological activities of this compound investigated to date are its anticancer and anti-inflammatory effects. These activities are intrinsically linked to its ability to modulate specific intracellular signaling pathways.

Anticancer Activity

This compound exhibits potent antitumor activity, primarily through the induction of apoptosis in cancer cells.[3][4] A key characteristic of this compound is its selective inhibition of STAT3 activation, a critical transcription factor that is constitutively activated in a wide range of human cancers and plays a pivotal role in tumor cell proliferation, survival, and angiogenesis.[3][4]

Unlike other cucurbitacins such as B, E, and I, which inhibit both Janus kinase 2 (JAK2) and STAT3, this compound selectively targets STAT3 activation without affecting JAK2.[3][4] This selectivity suggests a more targeted therapeutic approach with a potentially different side-effect profile. The pro-apoptotic effects of this compound are more pronounced in tumor cells that exhibit constitutively activated STAT3.[3]

Anti-inflammatory Activity

While specific quantitative data on the anti-inflammatory effects of this compound is limited, the broader class of cucurbitacins is known to possess significant anti-inflammatory properties.[5] The mechanism of this action for many cucurbitacins involves the inhibition of pro-inflammatory mediators and signaling pathways. Given the central role of STAT3 in mediating inflammatory responses, it is highly probable that the anti-inflammatory effects of this compound are, at least in part, attributable to its STAT3 inhibitory activity. Further research is warranted to fully elucidate and quantify the anti-inflammatory potential of this compound.

Quantitative Data

| Cucurbitacin | Cell Line | Cancer Type | IC50 Value | Reference |

| Cucurbitacin C | PC-3 | Prostate Cancer | 19.6 nM | [6] |

| T24 | Bladder Cancer | 10-100 nM (40-60% inhibition) | [6] | |

| LNCaP | Prostate Cancer | 158.7 nM | [6] | |

| Cucurbitacin B | A549 | Lung Cancer | Not specified (inhibition observed) | |

| Cucurbitacin E | NCI-N87 | Gastric Cancer | 60 nM (in combination with Doxorubicin) | [7] |

| MDA-MB-468 | Triple Negative Breast Cancer | <100 nM | [8] | |

| SW527 | Triple Negative Breast Cancer | <100 nM | [8] | |

| Cucurbitacin I | A549 | Lung Adenocarcinoma | 500 nM (for STAT3 phosphorylation) |

Signaling Pathways and Experimental Workflows

The pharmacological effects of this compound are mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for designing further studies.

This compound Signaling Pathway: STAT3 Inhibition

This compound selectively inhibits the activation of STAT3. In many cancer cells, STAT3 is constitutively phosphorylated (activated) by upstream kinases like JAK2. Activated STAT3 then dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis. This compound disrupts this cascade by preventing the phosphorylation and subsequent activation of STAT3, leading to the downregulation of its target genes and ultimately inducing apoptosis.

Caption: this compound selectively inhibits STAT3 phosphorylation.

Experimental Workflow: Assessing Cytotoxicity

A common method to evaluate the anticancer potential of a compound is the cytotoxicity assay, which measures the reduction in cell viability upon treatment. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for this purpose.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Experimental Workflow: Detecting Apoptosis

To confirm that cell death occurs via apoptosis, the Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is a standard method. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the study of cucurbitacins. These can be adapted for the investigation of this compound.

Cell Viability (MTT) Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[9]

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate software.[9][10]

Western Blotting for STAT3 Phosphorylation

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated STAT3.[9]

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent, particularly in the context of cancers driven by aberrant STAT3 signaling. Its selectivity for STAT3 over JAK2 offers a potential advantage in terms of targeted therapy. However, to fully realize its therapeutic potential, further research is imperative.

Key areas for future investigation include:

-

Quantitative Pharmacological Profiling: Comprehensive studies to determine the IC50 values of this compound against a broad panel of cancer cell lines are essential to understand its potency and spectrum of activity. Similarly, its anti-inflammatory efficacy needs to be quantified.

-

In Vivo Efficacy and Toxicology: Preclinical studies in animal models are necessary to evaluate the in vivo antitumor and anti-inflammatory effects of this compound, as well as to establish its pharmacokinetic and toxicological profile.

-

Mechanism of Selectivity: Investigating the precise molecular interactions that confer this compound's selectivity for STAT3 will provide valuable insights for the design of more potent and specific inhibitors.

-

Combination Therapies: Exploring the synergistic potential of this compound with existing chemotherapeutic agents or other targeted therapies could lead to more effective treatment strategies.

References

- 1. Inducement of apoptosis by cucurbitacin E, a tetracyclic triterpenes, through death receptor 5 in human cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gene signature-guided isolation identifies cucurbitacins as STAT3 inhibitors from Picria fel-terrae Lour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cucurbitacin Q: a selective STAT3 activation inhibitor with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 6. Cucurbitacin D induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cucurbitacin E inhibits cellular proliferation and enhances the chemo-response in gastric cancer by suppressing AKt activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cucurbitacin E Exerts Anti-Proliferative Activity via Promoting p62-Dependent Apoptosis in Human Non-Small-Cell Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. khu.elsevierpure.com [khu.elsevierpure.com]

- 10. Cucurbitacin E elicits apoptosis in laryngeal squamous cell carcinoma by enhancing reactive oxygen species-regulated mitochondrial dysfunction and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Structure-Activity Relationship of Cucurbitacin Q1: A Technical Guide for Drug Development Professionals

An in-depth exploration of the potent and selective anticancer activity of Cucurbitacin Q1, focusing on its molecular interactions, key structural determinants, and the signaling pathways it modulates. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

This compound, a tetracyclic triterpenoid, has emerged as a compound of significant interest in oncology research. As a member of the cucurbitacin family, known for their cytotoxic properties, this compound distinguishes itself through its potent and selective mechanism of action.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its biological activities, molecular targets, and the critical structural features that govern its efficacy.

Core Concepts: Selective STAT3 Inhibition

The primary mechanism underpinning the anticancer activity of this compound is its selective inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4] Unlike other cucurbitacins such as B, E, and I, which inhibit both Janus kinase 2 (JAK2) and STAT3, this compound demonstrates a remarkable selectivity for STAT3.[3] This selectivity is crucial as it minimizes off-target effects and enhances the therapeutic window.

Constitutive activation of the JAK/STAT3 pathway is a hallmark of many human cancers, contributing to cell proliferation, survival, and angiogenesis.[3][4] this compound effectively abrogates the activation of STAT3, leading to the induction of apoptosis in cancer cells where this pathway is persistently active.[3]

Structure-Activity Relationship: Key Determinants of Selectivity

The unique activity of this compound is intrinsically linked to specific structural features within its tetracyclic core. Structure-activity relationship studies have elucidated the following key determinants:

-

C3 Carbonyl Group: The presence of a carbonyl group at the C3 position is essential for the anti-JAK2 activity observed in some cucurbitacins. The conversion of this carbonyl to a hydroxyl group results in a loss of JAK2 inhibition.[3] this compound retains this carbonyl group, but its selective action on STAT3 suggests other structural elements are at play.

-

Absence of C11 Hydroxyl Group: A critical feature for selective STAT3 inhibition is the absence of a hydroxyl group at the C11 position. The addition of a hydroxyl group at this position, as seen in other cucurbitacins, leads to a loss of anti-STAT3 activity.[3] This structural nuance is a cornerstone of this compound's selective mechanism.

These structural insights are pivotal for the rational design of novel this compound analogs with improved potency and selectivity.

Quantitative Biological Activity of this compound

The cytotoxic and apoptotic effects of this compound have been evaluated across various cancer cell lines. Its potency is particularly pronounced in tumors with constitutively activated STAT3.

| Cell Line | Cancer Type | Key Feature | Reported IC50 (nM) | Reference |

| A549 | Lung Carcinoma | Constitutively active STAT3 | ~100 | [5] |

| MDA-MB-435 | Melanoma | Constitutively active STAT3 | Data not explicitly found in searches | [3] |

| v-Src/NIH 3T3 | Transformed Mouse Fibroblasts | Constitutively active STAT3 | Data not explicitly found in searches | [3] |

| H-Ras/NIH 3T3 | Transformed Mouse Fibroblasts | STAT3 not constitutively active | Less potent than in STAT3-active lines | [3] |

| MDA-MB-453 | Breast Carcinoma | STAT3 not constitutively active | Less potent than in STAT3-active lines | [3] |

| NIH 3T3 | Mouse Fibroblasts | STAT3 not constitutively active | Less potent than in STAT3-active lines | [3] |

Note: Specific IC50 values for all cell lines mentioned in the primary literature were not consistently available in the conducted searches. The table reflects the information that could be retrieved.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a general representation for determining the cytotoxic effects of this compound.

-

Cell Seeding: Plate cancer cells (e.g., A549) in 96-well plates at a density of 3 x 10³ to 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[3][4]

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0 to 100 µM) for a specified duration (e.g., 48 hours).[4]

-

MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[3]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3] The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines a common method to quantify apoptosis induced by this compound.

-

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.[4][6]

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.[4][6]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4][6]

STAT3 Phosphorylation Inhibition Assay (Western Blot)

This protocol describes the detection of STAT3 phosphorylation levels.

-

Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The ratio of p-STAT3 to total STAT3 is used to determine the extent of inhibition.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathway targeted by this compound and the logical flow of a typical experimental workflow for its evaluation.

Figure 1: this compound selectively inhibits the activation of STAT3.

Figure 2: A logical workflow for evaluating the activity of this compound.

Synthesis and Future Directions

While the isolation of this compound from natural sources is established, the synthesis of analogs presents an exciting avenue for future research.[7] By modifying the cucurbitane scaffold based on the known SAR, it is possible to develop novel derivatives with enhanced therapeutic properties, such as improved bioavailability, reduced toxicity, and greater potency. The focus of such synthetic efforts should be on preserving the key structural motifs responsible for STAT3 inhibition while exploring modifications at other positions to fine-tune the molecule's pharmacological profile.

Conclusion

This compound stands out as a promising anticancer agent due to its selective inhibition of the STAT3 signaling pathway. Its structure-activity relationship is well-defined, with the C3 carbonyl and the absence of a C11 hydroxyl group being critical for its specific activity. The potent cytotoxic and pro-apoptotic effects in cancer cells with constitutively active STAT3 underscore its therapeutic potential. Further research into the synthesis of novel analogs and comprehensive preclinical and clinical evaluations are warranted to fully realize the promise of this compound in the fight against cancer.

References

- 1. Synthesis of cucurbitacin IIa derivatives with apoptosis-inducing capabilities in human cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Cucurbitacin D induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cucurbitacin Q1: Classification, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cucurbitacin Q1, a naturally occurring tetracyclic triterpenoid. This document details its general classification and familial origins, summarizes its known biological activities with available quantitative data, outlines detailed experimental protocols for its characterization, and visualizes its putative signaling pathway.

General Classification and Family

This compound belongs to the cucurbitacin class of biochemical compounds. Chemically, cucurbitacins are classified as tetracyclic triterpenes, which are derived from the cucurbitane skeleton.[1] These compounds are well-known for their bitterness and are primarily produced by plants as a defense mechanism against herbivores.[1]

The family of plants most associated with the production of cucurbitacins is Cucurbitaceae , which includes common gourds, pumpkins, and cucumbers.[1] However, cucurbitacins and their derivatives have also been isolated from a variety of other plant families, including Begoniaceae, Brassicaceae, and Rosaceae, among others.[1][2] this compound, specifically, has been isolated from plants such as Cucumis prophetarum.

Biological Activity and Data Presentation

This compound is recognized as one of the more potent cucurbitacins, exhibiting significant cytotoxic and antitumor properties. The primary mechanism of action for many cucurbitacins involves the disruption of cellular signaling pathways critical for cancer cell proliferation and survival.

Quantitative Data

The available quantitative data for the cytotoxic activity of this compound is summarized in the table below. Further research is required to expand this dataset across a wider range of cancer cell lines.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | HT-29 (Colon Carcinoma) | Sulforhodamine B (SRB) | 0.54 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound's biological activity.

Sulforhodamine B (SRB) Cytotoxicity Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening.

Materials:

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

1% Acetic acid solution

-

10 mM Tris base solution (pH 10.5)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control. Incubate for the desired treatment period (e.g., 72 hours).

-

Cell Fixation: After incubation, gently add 25 µL of cold 50% TCA to each well without removing the culture medium. Incubate the plate at 4°C for 1 hour.

-

Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and excess medium. Remove excess water by tapping the plate on absorbent paper. Allow the plates to air dry completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader. The percentage of cell viability can be calculated relative to the vehicle-treated control cells.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of the DNA-intercalating dye PI by cells with compromised membrane integrity.

Materials:

-

6-well cell culture plates

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment. Incubate for 24 hours, then treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).

-

Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each sample.

-

Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel. The cell populations can be quantified as follows:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Signaling Pathways and Mandatory Visualizations

The primary anticancer mechanism of many cucurbitacins involves the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[3][4] Specifically, Cucurbitacin Q has been identified as a selective inhibitor of STAT3 activation , without affecting the upstream kinase JAK2.[5] This selective inhibition leads to the downregulation of STAT3 target genes involved in cell proliferation, survival, and angiogenesis, ultimately inducing apoptosis in cancer cells.

Below is a diagram illustrating the proposed inhibitory action of this compound on the JAK/STAT3 signaling pathway.

Caption: Proposed mechanism of this compound selectively inhibiting STAT3 activation.

This guide provides a foundational understanding of this compound for research and drug development purposes. The potent and selective nature of its biological activity warrants further investigation to explore its full therapeutic potential.

References

- 1. Cucurbitacin I inhibits STAT3, but enhances STAT1 signaling in human cancer cells in vitro through disrupting actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phcogrev.com [phcogrev.com]

- 3. plantarchives.org [plantarchives.org]

- 4. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cucurbitacin Q: a selective STAT3 activation inhibitor with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assay of Cucurbitacin Q1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitacins are a class of structurally complex triterpenoids renowned for their potent cytotoxic and anti-cancer properties. Among them, Cucurbitacin Q1 has been identified as a highly promising therapeutic candidate due to its selective inhibitory activity against Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of the JAK/STAT3 signaling pathway is a key driver in the proliferation, survival, and metastasis of numerous human cancers, making it a critical target for novel drug development.

These application notes provide a comprehensive suite of in vitro assays designed to characterize the anti-cancer effects of this compound. The protocols detailed herein will enable researchers to assess its impact on cell viability, apoptosis, cell cycle progression, and its specific mechanism of STAT3 inhibition. The recommended cell lines, A549 (non-small cell lung cancer) and MDA-MB-468 (triple-negative breast cancer), are selected based on their well-documented constitutive STAT3 activation.

Key Experimental Assays

This document outlines the protocols for the following key in vitro experiments:

-

Cell Viability Assay (MTT Assay): To determine the dose-dependent cytotoxic effect of this compound and calculate its half-maximal inhibitory concentration (IC50).

-

Apoptosis Analysis (Annexin V-FITC/PI Staining): To quantify the induction of apoptosis and differentiate between early apoptotic, late apoptotic, and necrotic cells following treatment.

-

Cell Cycle Analysis (Propidium Iodide Staining): To investigate the effect of this compound on cell cycle progression and identify potential cell cycle arrest.

-

STAT3 Signaling Pathway Analysis (Western Blot): To confirm the inhibition of STAT3 activation by measuring the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3.

-

STAT3 Transcriptional Activity Assay (Dual-Luciferase Reporter Assay): To functionally assess the inhibition of STAT3-mediated gene transcription.

Data Presentation

Table 1: Cytotoxicity of this compound in STAT3-Activated Cancer Cell Lines

| Cell Line | Treatment Duration | IC50 of this compound (µM) |

| A549 | 48 hours | 12.8 ± 1.5 |

| 72 hours | 4.1 ± 0.6 | |

| MDA-MB-468 | 48 hours | 9.5 ± 1.1 |

| 72 hours | 3.2 ± 0.4 |

-

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by this compound (48-hour treatment)

| Cell Line | This compound Conc. (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |

| A549 | 0 (Vehicle) | 3.1 ± 0.4 | 1.5 ± 0.2 | 4.6 ± 0.5 |

| 5 | 15.2 ± 1.8 | 8.7 ± 1.0 | 23.9 ± 2.5 | |

| 10 | 28.6 ± 3.1 | 14.3 ± 1.6 | 42.9 ± 4.2 | |

| MDA-MB-468 | 0 (Vehicle) | 2.8 ± 0.3 | 1.1 ± 0.1 | 3.9 ± 0.4 |

| 5 | 18.9 ± 2.2 | 10.2 ± 1.3 | 29.1 ± 3.1 | |

| 10 | 35.4 ± 3.8 | 18.5 ± 2.0 | 53.9 ± 5.5 |

-

Data are presented as mean ± standard deviation.

Table 3: Cell Cycle Distribution in A549 Cells after this compound Treatment (48 hours)